Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)-
Description
The compound Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)- is a urea derivative characterized by a hydroxy-substituted indenylmethyl group on one nitrogen and a 2-methylphenyl group on the other.
Properties
IUPAC Name |
1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-6-2-5-9-16(13)20-17(21)19-12-18(22)11-10-14-7-3-4-8-15(14)18/h2-9,22H,10-12H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWMGUMZUBINEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146070 | |
| Record name | Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N′-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351617-40-7 | |
| Record name | Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N′-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351617-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N′-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely cited method involves 1,1'-carbonyldiimidazole (CDI) as a coupling agent to form the urea backbone. In this approach, CDI reacts sequentially with 2-(2-methylphenyl)ethylamine and (2,3-dihydro-1-hydroxy-1H-inden-1-yl)methanamine to generate the target compound.
Procedure :
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Activation Step : CDI (1.2 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
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First Amine Addition : 2-(2-Methylphenyl)ethylamine (1.0 equiv) is added dropwise at 0°C, stirred for 2 hours to form the imidazolide intermediate.
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Second Amine Addition : (2,3-Dihydro-1-hydroxy-1H-inden-1-yl)methanamine (1.1 equiv) is introduced, and the reaction is warmed to room temperature for 12 hours.
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Workup : The mixture is quenched with ice-cold water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Data :
Nucleophilic Substitution with Isocyanates
An alternative route employs 2-methylphenyl isocyanate reacting with (2,3-dihydro-1-hydroxy-1H-inden-1-yl)methanamine in dichloromethane (DCM).
Procedure :
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Isocyanate Preparation : 2-Methylphenyl isocyanate is synthesized via the Hofmann rearrangement of 2-methylbenzamide using bromine and sodium hydroxide.
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Urea Formation : The isocyanate (1.0 equiv) is added to a solution of (2,3-dihydro-1-hydroxy-1H-inden-1-yl)methanamine (1.05 equiv) in DCM at −10°C.
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Stirring : The reaction proceeds for 6 hours, followed by dilution with DCM and washing with 1M HCl.
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Crystallization : The crude product is recrystallized from methanol-diethyl ether (1:3) to yield white crystals.
Key Data :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states, while temperatures above 25°C promote side reactions such as urea hydrolysis.
Table 1 : Solvent Impact on Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| THF | 0 → 25 | 72 |
| DCM | −10 → 25 | 63 |
| DMF | 25 | 41 |
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) (0.1 equiv) improves yields by 8–12% through acid scavenging and intermediate stabilization.
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A patented protocol describes a 50-g scale synthesis using continuous flow reactors to maintain low temperatures and minimize degradation:
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Residence Time : 15 minutes
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Throughput : 1.2 kg/day
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Purity : 98% (by GC-MS)
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or methylphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Treatment of Dysuria
Research indicates that this urea derivative acts as a KCNQ2 channel activator , making it a candidate for treating dysuria and overactive bladder conditions. The activation of these potassium channels can help in regulating bladder contractions, thus alleviating symptoms associated with these conditions .
Antioxidant Properties
Studies have shown that derivatives of this compound exhibit significant antioxidant activity. They are synthesized using Hunig's base catalysis , leading to compounds that inhibit the growth of specific enzymes related to oxidative stress. This property can be beneficial in developing treatments for diseases characterized by oxidative damage .
Potential Anti-Cancer Activity
Some derivatives of urea compounds have been explored for their anti-cancer properties. The structural modifications in compounds like N-(2,3-dihydro-1-hydroxy-1H-inden-1-yl) ureas could lead to the development of new anticancer agents targeting specific cancer cell lines .
Case Study 1: KCNQ2 Activation
A study published on the use of urea derivatives highlighted their effectiveness in activating KCNQ2 channels. This activation was linked to improved bladder function in preclinical models, suggesting a viable pathway for treating urinary disorders .
Case Study 2: Antioxidant Activity
In a synthesis study, new derivatives were tested for their ability to scavenge free radicals. The results indicated a strong correlation between structural features and antioxidant potency, paving the way for further exploration into therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism by which Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N’-(2-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The indene and methylphenyl groups play a crucial role in binding to these targets and influencing their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aryl Ureas
Example Compounds:
- N-Mesityl-N'-(3-methylphenyl)urea ()
- N-(3-Methoxyphenyl)-N'-(3-methylphenyl)urea ()
- N-(2-Methylphenyl)-N'-(2-methylphenyl)thiourea ()
Structural Implications :
Heterocyclic Ureas
Example Compounds:
- L365260 : 3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea ()
- Urea, N-(5,6-dihydro-2-methyl-1,4-oxathiin-3-yl)-N'-(4-methylphenyl)- ()
Structural Implications :
Chlorothio and Nitroso Ureas
Example Compounds:
Structural Implications :
- Chlorothio and nitroso groups introduce electrophilic sites, making these compounds more reactive than the target urea .
Biological Activity
Urea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)- (CAS Number: 1351617-40-7) is a notable example, exhibiting potential therapeutic applications, particularly as a KCNQ2 channel activator for treating dysuria and other conditions. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a urea moiety linked to a 2,3-dihydro-1-hydroxy-1H-indenyl group and a 2-methylphenyl group. This unique configuration is believed to contribute to its biological activity.
Research indicates that this urea derivative acts as a KCNQ2 channel activator , which plays a crucial role in neuronal excitability and muscle contraction. Activation of KCNQ channels has been associated with therapeutic effects in conditions such as epilepsy and dysuria.
Anticancer Activity
A study highlighted the synthesis of various urea derivatives, including the compound , and evaluated their anticancer properties against the NCI-60 human cancer cell lines. The results indicated that certain derivatives exhibited promising cytotoxic effects, although the specific activity of this compound compared to others was not detailed. It was noted that lipophilicity significantly influences the ability of these compounds to penetrate cell membranes, thus affecting their anticancer efficacy .
Study on KCNQ2 Activation
In one pivotal study, the compound was tested for its ability to activate KCNQ2 channels. Results demonstrated that it effectively enhanced channel activity, contributing to its potential use in treating dysuria. The activation mechanism involves stabilizing the open state of the channel, which can alleviate symptoms associated with urinary dysfunction .
Anticancer Screening
In vitro screening against various cancer cell lines revealed that while the compound showed moderate activity, it did not surpass standard chemotherapeutics like doxorubicin or cisplatin in efficacy. However, it did exhibit superior activity compared to some other tested agents . The following table summarizes the cytotoxicity results from selected studies:
| Compound Name | GI50 (µM) | Activity Level |
|---|---|---|
| Urea Derivative (this compound) | TBD | Moderate |
| Doxorubicin | 0.08 | High |
| Cisplatin | 6.61 | High |
| Amsacrine | 0.02 | Low |
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation; however, preliminary data suggest favorable absorption characteristics due to its lipophilic nature. This property may enhance its bioavailability when administered orally or intravenously.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Urea, N-[(2,3-dihydro-1-hydroxy-1H-inden-1-yl)methyl]-N'-(2-methylphenyl)-, and what purification techniques are recommended?
- Methodological Answer : The compound is likely synthesized via a urea-forming condensation reaction between an amine (e.g., 2-methylphenylamine) and an isocyanate derivative of the indenyl moiety. Key steps include:
- Amine activation : Use of phosgene or carbodiimide reagents to generate reactive intermediates.
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the urea product .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, δ 6.5–8.0 ppm for aromatic protons) .
Q. How can the molecular structure of this urea derivative be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to identify substituent environments (e.g., hydroxyindane methylene protons at δ 3.5–4.5 ppm, urea NH signals at δ 8–10 ppm).
- X-ray crystallography : Single-crystal analysis to resolve spatial orientation of the indenyl and methylphenyl groups, with emphasis on hydrogen-bonding networks in the urea moiety .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What are the critical solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in DMSO, DMF, or dichloromethane for stock solutions; aqueous buffers (pH 7.4) may require surfactants due to low polarity.
- Stability : Monitor degradation via LC-MS under light, heat (40–60°C), and varying pH (3–10). Store at –20°C under inert gas to prevent urea bond hydrolysis .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., hydroxyindane vs. methylphenyl) influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electrophilic substitution : The hydroxyindane group may direct electrophiles to the ortho/para positions via resonance stabilization, while the methylphenyl group’s electron-donating methyl enhances aromatic ring reactivity.
- Nucleophilic attack : Urea’s carbonyl group is susceptible to nucleophiles (e.g., Grignard reagents), but steric hindrance from the indenylmethyl group may slow kinetics. Computational modeling (DFT) can predict reactive sites .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔrH°) for reactions involving this compound?
- Methodological Answer :
- Calorimetric validation : Use isothermal titration calorimetry (ITC) to measure reaction enthalpies directly.
- Computational cross-check : Compare experimental ΔrH° with values derived from Gaussian-based thermochemical calculations (B3LYP/6-31G* level) .
- Error analysis : Evaluate solvent effects (e.g., DMSO vs. THF) and side reactions (e.g., dimerization) that may skew data .
Q. What advanced strategies are recommended for characterizing the compound’s physicochemical properties (e.g., pKa, logP)?
- Methodological Answer :
- pKa determination : Potentiometric titration in water/DMSO mixtures to account for low solubility.
- logP calculation : Use reversed-phase HPLC (C18 column) with reference standards or DFT-derived atomic charge models .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to assess moisture uptake, critical for formulation studies .
Q. What experimental designs are optimal for studying the compound’s potential biological activity, given structural analogs with reported therapeutic applications?
- Methodological Answer :
- Target selection : Prioritize kinases or GPCRs based on urea derivatives’ known roles in enzyme inhibition (e.g., indenyl groups in kinase binding pockets).
- Assay design : Use FRET-based enzymatic assays (e.g., trypsin inhibition) or cell viability assays (MTT) with IC₅₀ determination.
- SAR analysis : Compare with analogs like N-(2-methylphenyl)-N'-phenylurea to identify critical substituents for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
